Cas no 2411229-84-8 (N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide)

N-1-(6-Methoxypyridin-2-yl)propylprop-2-enamide is a synthetic organic compound featuring a methoxypyridine core linked to a prop-2-enamide moiety. This structure confers potential reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxy group enhances solubility and electronic effects, while the acrylamide functionality offers versatility for further derivatization, such as polymerization or cross-coupling reactions. Its well-defined molecular architecture ensures consistency in synthetic applications, particularly in the development of bioactive molecules. The compound’s stability under standard conditions and compatibility with common organic solvents further support its utility in laboratory-scale and industrial processes.
N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide structure
2411229-84-8 structure
商品名:N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide
CAS番号:2411229-84-8
MF:C12H16N2O2
メガワット:220.267642974854
CID:5357183
PubChem ID:146095227

N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide
    • Z3816901610
    • N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide
    • インチ: 1S/C12H16N2O2/c1-4-9(13-11(15)5-2)10-7-6-8-12(14-10)16-3/h5-9H,2,4H2,1,3H3,(H,13,15)
    • InChIKey: KCTLPEZEYHXJFS-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=CC(C(CC)NC(C=C)=O)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 51.2

N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26584885-1.0g
N-[1-(6-methoxypyridin-2-yl)propyl]prop-2-enamide
2411229-84-8 90%
1.0g
$0.0 2023-07-09
Enamine
EN300-26584885-1g
N-[1-(6-methoxypyridin-2-yl)propyl]prop-2-enamide
2411229-84-8 90%
1g
$0.0 2023-09-13

N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide 関連文献

N-1-(6-methoxypyridin-2-yl)propylprop-2-enamideに関する追加情報

Comprehensive Overview of N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide (CAS No. 2411229-84-8): Properties, Applications, and Research Insights

N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide (CAS No. 2411229-84-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This methoxypyridine-derived amide exhibits promising reactivity, making it a candidate for drug discovery and material science applications. Its molecular framework combines a 6-methoxypyridin-2-yl moiety with a prop-2-enamide group, offering versatility in synthetic pathways.

Recent studies highlight the compound's potential in modulating biological targets, particularly in kinase inhibition and enzyme regulation. Researchers are exploring its role in developing small-molecule therapeutics for chronic diseases, aligning with the growing demand for precision medicine. The propenamide segment enhances its binding affinity, while the methoxy group improves metabolic stability—a critical factor in ADME optimization (Absorption, Distribution, Metabolism, Excretion).

From an industrial perspective, CAS 2411229-84-8 is investigated for its utility in crop protection formulations. Its heterocyclic structure demonstrates activity against plant pathogens, addressing the agricultural sector's need for sustainable pesticides. This aligns with global trends toward green chemistry and reduced environmental impact.

Synthetic protocols for N-1-(6-methoxypyridin-2-yl)propylprop-2-enamide often involve Pd-catalyzed cross-coupling or microwave-assisted synthesis, reflecting advancements in high-efficiency organic synthesis. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, ensuring purity for research applications. Stability studies indicate compatibility with standard laboratory storage conditions, though inert atmospheres are recommended for long-term preservation.

The compound's structure-activity relationship (SAR) is a focal point in medicinal chemistry, with computational models (molecular docking) predicting interactions with protein targets. These insights drive its inclusion in high-throughput screening libraries for oncology and neurology research.

Regulatory status varies by jurisdiction, but CAS 2411229-84-8 currently falls under general laboratory chemicals. Suppliers provide it in milligram to kilogram quantities, with custom synthesis options for scaled production. Safety data sheets emphasize standard organic compound handling protocols, including PPE and ventilation.

Emerging applications include its use as a photoinitiator in polymer chemistry and as a ligand precursor in catalytic systems. These developments position the compound at the intersection of materials science and chemical biology, answering industry demands for multifunctional building blocks.

Future research directions may explore its bioconjugation potential for diagnostic probes or targeted drug delivery systems. Patent analyses reveal growing IP activity around related pyridine derivatives, signaling commercial interest in this chemical space.

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